molecular formula C9H10FN B13965657 2-Ethenyl-4-fluoro-N-methylaniline CAS No. 210536-19-9

2-Ethenyl-4-fluoro-N-methylaniline

Katalognummer: B13965657
CAS-Nummer: 210536-19-9
Molekulargewicht: 151.18 g/mol
InChI-Schlüssel: PGJBGXUEXDLJPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-4-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethenyl group (vinyl group) attached to the benzene ring, along with a fluorine atom and a methylated amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoroaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-4-fluoro-N-methylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethenyl-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The methylated amine group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethenyl-4-fluoro-N-methylaniline is unique due to the combination of the ethenyl group, fluorine atom, and methylated amine group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .

Eigenschaften

CAS-Nummer

210536-19-9

Molekularformel

C9H10FN

Molekulargewicht

151.18 g/mol

IUPAC-Name

2-ethenyl-4-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3

InChI-Schlüssel

PGJBGXUEXDLJPM-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)F)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.